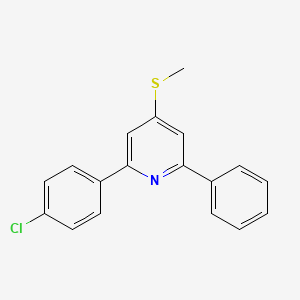
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the pyrimidine family, which is known for its significance in various biological and chemical processes. This compound’s unique structure allows it to participate in diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. The process could include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions might convert it into different thiol-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution reactions could produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The pathways involved could be related to its ability to form disulfide bonds, participate in redox reactions, or act as a nucleophile in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminothiouracil: Another sulfur-containing pyrimidine derivative.
2-Thiouracil: Known for its use in various chemical and biological studies.
4-Thiouracil: Studied for its unique chemical properties and applications.
Uniqueness
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione’s uniqueness lies in its specific combination of amino and thiol groups, allowing it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity compared to other similar compounds.
Propiedades
Número CAS |
124773-21-3 |
|---|---|
Fórmula molecular |
C4H5N3S3 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
5-amino-6-sulfanyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
Clave InChI |
PKPUMCRZCVIHLU-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=S)NC1=S)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


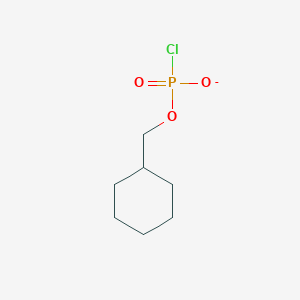
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

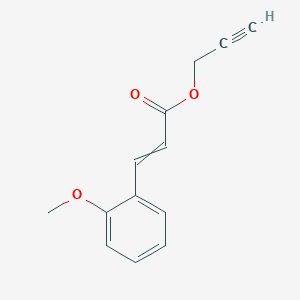
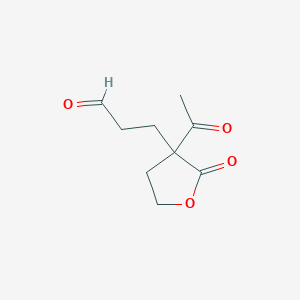
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
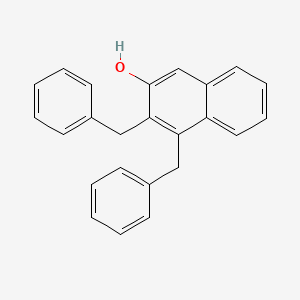
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
